molecular formula C32H65N3O4 B12659384 N,N'-(Iminoethylene)bismyristamide monoacetate CAS No. 93918-58-2

N,N'-(Iminoethylene)bismyristamide monoacetate

Cat. No.: B12659384
CAS No.: 93918-58-2
M. Wt: 555.9 g/mol
InChI Key: JXSLZIAMDRHXFE-UHFFFAOYSA-N
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Description

N,N’-(Iminoethylene)bismyristamide monoacetate is a chemical compound with the molecular formula C32H65N3O4 and a molecular weight of 555.8762 . This compound is known for its unique structure, which includes an iminoethylene group and two myristamide groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminoethylene)bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the iminoethylene linkage. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminoethylene)bismyristamide monoacetate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminoethylene)bismyristamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,N’-(Iminoethylene)bismyristamide monoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Iminoethylene)bismyristamide monoacetate involves its interaction with specific molecular targets. The iminoethylene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Iminoethylene)bismyristamide monoacetate is unique due to its specific iminoethylene linkage and myristamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

93918-58-2

Molecular Formula

C32H65N3O4

Molecular Weight

555.9 g/mol

IUPAC Name

acetic acid;N-[2-(2-tetradecanoylhydrazinyl)ethyl]tetradecanamide

InChI

InChI=1S/C30H61N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29(34)31-27-28-32-33-30(35)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h32H,3-28H2,1-2H3,(H,31,34)(H,33,35);1H3,(H,3,4)

InChI Key

JXSLZIAMDRHXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNNC(=O)CCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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